molecular formula C20H19N3O3S B10975673 4-methyl-N-{4-[(phenylcarbamoyl)amino]phenyl}benzenesulfonamide

4-methyl-N-{4-[(phenylcarbamoyl)amino]phenyl}benzenesulfonamide

Cat. No.: B10975673
M. Wt: 381.4 g/mol
InChI Key: CXSAMZDGIWUQRO-UHFFFAOYSA-N
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Description

3-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-1-PHENYLUREA is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-1-PHENYLUREA typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with aniline to form 4-methylbenzenesulfonamide. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-1-PHENYLUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

3-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-1-PHENYLUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylbenzenesulfonamido)butanoic acid
  • 3-[3-(4´-Methylbenzenesulfonamido)phenyl]-5-(4-substituted phenyl)-1-acetyl-2-pyrazolines

Uniqueness

Compared to similar compounds, 3-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-1-PHENYLUREA stands out due to its unique combination of a sulfonamide group and a phenylurea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

1-[4-[(4-methylphenyl)sulfonylamino]phenyl]-3-phenylurea

InChI

InChI=1S/C20H19N3O3S/c1-15-7-13-19(14-8-15)27(25,26)23-18-11-9-17(10-12-18)22-20(24)21-16-5-3-2-4-6-16/h2-14,23H,1H3,(H2,21,22,24)

InChI Key

CXSAMZDGIWUQRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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